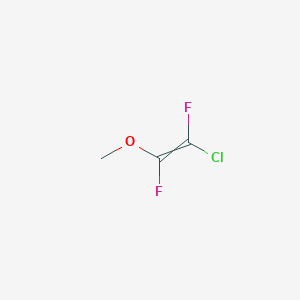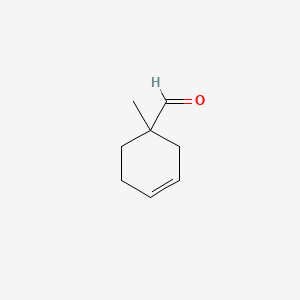![molecular formula C22H22Cl2N4O2 B14082890 3-(4-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[3-(dimethylamino)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14082890.png)
3-(4-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[3-(dimethylamino)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[3-(dimethylamino)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a synthetic organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[3-(dimethylamino)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrazole derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining substituted phenyl hydrazines with diketones to form pyrazole intermediates.
Cyclization Reactions: Intramolecular cyclization to form the pyrrolo[3,4-c]pyrazole core.
Substitution Reactions: Introducing chloro and hydroxy groups through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors can be employed for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the nitro groups (if present) to amines.
Substitution: Electrophilic and nucleophilic substitution reactions at the chloro and hydroxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Quinones and related derivatives.
Reduction Products: Amines and reduced pyrazole derivatives.
Substitution Products: Various substituted phenyl and pyrazole compounds.
科学研究应用
Chemistry
Catalysis: Used as ligands in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Evaluated for its effectiveness against bacterial and fungal strains.
Medicine
Drug Development: Investigated as a lead compound for developing new pharmaceuticals.
Cancer Research: Potential use in targeting cancer cells due to its unique structure.
Industry
Agriculture: Possible applications as agrochemicals.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of 3-(4-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[3-(dimethylamino)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor functions. Pathways involved could include signal transduction, metabolic pathways, and gene expression regulation.
相似化合物的比较
Similar Compounds
- 4-(4-chlorophenyl)-5-(3-dimethylaminopropyl)-4,5-dihydropyrazole
- 3-(4-chloro-2-hydroxyphenyl)-4,5-dihydropyrazole
Uniqueness
- Structural Features : The presence of both chloro and hydroxy groups on the phenyl rings, along with the dimethylaminopropyl side chain, makes it unique.
- Biological Activity : Exhibits a distinct profile of biological activities compared to similar compounds.
属性
分子式 |
C22H22Cl2N4O2 |
|---|---|
分子量 |
445.3 g/mol |
IUPAC 名称 |
3-(4-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[3-(dimethylamino)propyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H22Cl2N4O2/c1-27(2)10-3-11-28-21(13-4-6-14(23)7-5-13)18-19(25-26-20(18)22(28)30)16-9-8-15(24)12-17(16)29/h4-9,12,21,29H,3,10-11H2,1-2H3,(H,25,26) |
InChI 键 |
CZEYOONATWUTGQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C(C2=C(C1=O)NN=C2C3=C(C=C(C=C3)Cl)O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



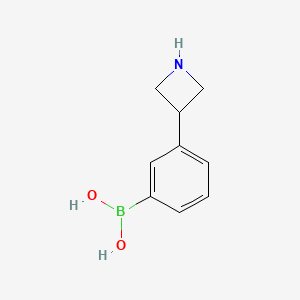

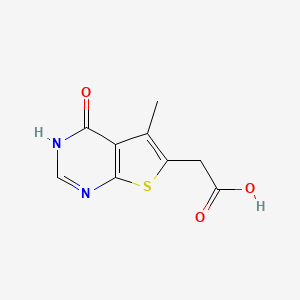
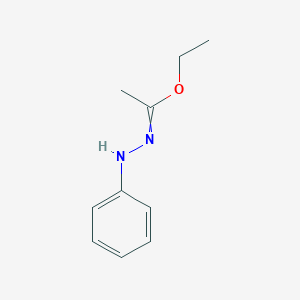
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
![4H-Cyclopenta[b]thiophene-4,5,6-trione](/img/structure/B14082835.png)
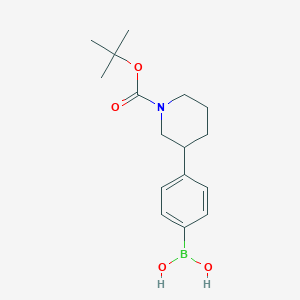


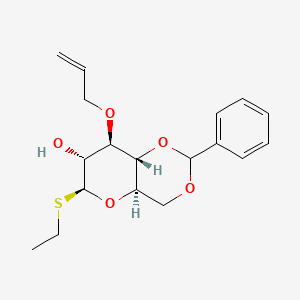
![1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14082874.png)
